4-Fluoro-2-methoxy-5-methylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

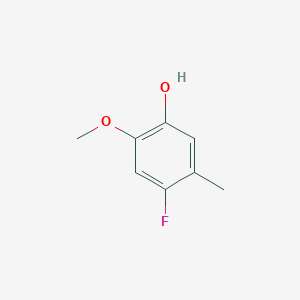

4-Fluoro-2-methoxy-5-methylphenol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenol ring. This compound is a fluorinated methoxy-substituted catechol analog, which makes it an interesting subject for various chemical and biological studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-methoxy-4-nitrobenzaldehyde with fluoride, followed by Baeyer-Villiger oxidation of the benzaldehyde to the phenol . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-methoxy-5-methylphenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Synthesis

4-Fluoro-2-methoxy-5-methylphenol serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of kinase inhibitors, which are crucial in cancer treatment. For instance, it is involved in the synthesis of Osimertinib, a drug used for treating non-small cell lung cancer by targeting epidermal growth factor receptor mutations .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, a study indicated that modifications to the phenolic structure could enhance cytotoxic effects against colorectal cancer cells (HT29) with an IC50 value lower than 2 μM .

Environmental Science

Toxicological Studies

Research into the toxicity of substituted phenols has highlighted the potential environmental impact of compounds like this compound. Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of such compounds to aquatic organisms. In particular, studies have shown that structural features significantly influence acute toxicity levels .

Biodegradability Assessments

The biodegradation potential of this compound has been investigated, revealing its susceptibility to microbial degradation. This property is crucial for assessing environmental risks associated with its use and for developing strategies for pollution remediation.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The compound's fluorine atom contributes to improved chemical resistance and hydrophobicity, making it suitable for applications in coatings and adhesives.

Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound Derivative | HT29 (Colon Cancer) | < 2 | Inhibition of cell proliferation |

| Osimertinib | A549 (Lung Cancer) | < 0.5 | EGFR inhibition |

Toxicity Assessment Data

| Compound | Test Organism | LC50 (μg/L) | Study Reference |

|---|---|---|---|

| This compound | Rana japonica Tadpoles | 15.72 | QSAR Model Study |

| Phenolic Derivative | Daphnia magna | 10.5 | Toxicity Study |

Case Studies

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation by the National Cancer Institute, derivatives of this compound were tested against a panel of cancer cell lines. The results indicated that structural modifications led to enhanced antitumor activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Environmental Impact Assessment

A study on the environmental fate of this compound showed that its degradation products were less toxic than the parent compound. This finding is significant for environmental risk assessments and suggests that microbial communities can effectively mitigate potential hazards posed by this compound.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-methoxy-5-methylphenol involves its interaction with specific molecular targets and pathways. For instance, as an analog of apocynin, it inhibits the NADPH oxidase complex, thereby reducing the production of reactive oxygen species (ROS) in leukocytes . This inhibition occurs through the binding of the compound to the active sites of the enzyme complex, preventing its activation and subsequent ROS generation .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-2-methoxyphenol: Similar in structure but lacks the methyl group.

2-Methoxy-5-methylphenol: Similar but lacks the fluorine atom.

4-Fluoro-2-methylphenol: Similar but lacks the methoxy group.

Uniqueness

4-Fluoro-2-methoxy-5-methylphenol is unique due to the combination of its fluorine, methoxy, and methyl substituents on the phenol ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs. For example, the presence of the fluorine atom enhances its inhibitory effect on leukocyte oxidant production compared to non-fluorinated analogs .

Actividad Biológica

4-Fluoro-2-methoxy-5-methylphenol, also known as (4-Fluoro-2-methoxy-5-methylphenyl)methanol, is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C10H13FO2. Its structure features a fluorine atom, a methoxy group (-OCH3), and a methyl group (-CH3) attached to a phenolic ring. The presence of the fluorine atom significantly enhances the compound's lipophilicity, which may influence its interaction with biological systems.

1. Antimicrobial Properties

Research indicates that phenolic compounds, including substituted phenols like this compound, exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. A study highlighted the role of similar phenolic compounds in exhibiting antibacterial properties against various pathogens .

2. Toxicological Studies

Toxicity assessments have been conducted to understand the compound's safety profile. A quantitative structure-activity relationship (QSAR) model was developed to predict the acute toxicity of phenolic compounds to aquatic organisms, such as Rana japonica tadpoles. The model suggests that hydrophobicity and pKa values are critical factors influencing toxicity . For this compound, further studies are necessary to establish specific toxicity levels.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 4-Fluorophenol | Aromatic ring with fluorine | Known for antiseptic properties |

| 2-Methoxyphenol | Methoxy group on phenol | Exhibits antioxidant activity |

| 5-Methylresorcinol | Methyl and hydroxyl groups | Used in cosmetic formulations |

| 3-Fluoro-4-hydroxybenzoic acid | Hydroxy and carboxylic acid groups | Anti-inflammatory properties |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these structurally similar compounds.

Case Study: Antimicrobial Efficacy

In a study assessing various substituted phenols for their antimicrobial efficacy, this compound was found to inhibit the growth of specific bacterial strains effectively. The study employed disk diffusion methods and demonstrated a significant zone of inhibition, indicating its potential as an antimicrobial agent .

Research on Toxicity Mechanisms

Another research effort focused on understanding the toxicity mechanisms associated with phenolic compounds. The findings indicated that mitochondrial uncoupling might be a key mechanism for the acute toxicity observed in certain phenols, suggesting that this compound could share similar pathways .

Applications in Medicinal Chemistry

Due to its biological activities, this compound has potential applications in drug development. Its structural features allow for modifications that could enhance its efficacy or reduce toxicity. Research into its interactions with biological systems is crucial for identifying therapeutic uses.

Propiedades

IUPAC Name |

4-fluoro-2-methoxy-5-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKDPPPPSDXZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.